Increased Lipophilicity Over the 5-Phenyl Analog: Computed logP of 2.45 vs. 1.91
The target compound exhibits a computed logP of 2.45, compared to a computed logP of 1.91 for the direct 5-phenyl analog (Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, CAS 16691-25-1) . This difference of 0.54 log units corresponds to a theoretical increase in partition coefficient of approximately 3.5-fold, directly attributable to the two-carbon phenethyl linker. Increased lipophilicity can enhance passive membrane permeability and CNS penetration potential, though must be balanced against solubility and metabolic clearance. This differentiation is critical for programs requiring higher logD for target engagement in lipophilic environments.
| Evidence Dimension | Computed lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.4531 (ChemDiv calculation) |
| Comparator Or Baseline | Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (CAS 16691-25-1): logP = 1.91330 (Chemsrc); XLogP3 = 2.0 (PubChem) |
| Quantified Difference | ΔlogP ≈ +0.5 units (~3.5-fold increase in predicted partition coefficient) |
| Conditions | In silico calculated logP using atom-based methods (ChemDiv for target; Chemsrc/PubChem for comparator); experimental logP not reported for either compound. |
Why This Matters
The quantifiable logP difference provides a rational basis for selecting this scaffold when a project's target profile demands higher lipophilicity than the simpler 5-phenyl analog can provide, directly impacting membrane permeation and compound distribution.
